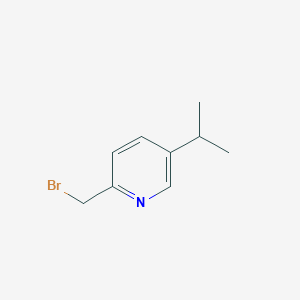

2-(Bromomethyl)-5-isopropylpyridine

Beschreibung

2-(Bromomethyl)-5-isopropylpyridine is a brominated pyridine derivative characterized by a bromomethyl (-CH2Br) substituent at the 2-position and an isopropyl group (-C3H7) at the 5-position of the pyridine ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as nicotinic acetylcholine receptor (nAChR) ligands . Its molecular weight is approximately 200.08 g/mol (based on analogous bromomethylpyridine derivatives), and it exhibits moderate stability under standard laboratory storage conditions .

The bromomethyl group confers high reactivity in alkylation or substitution reactions, making it valuable for constructing complex heterocyclic frameworks. For example, it has been utilized in synthesizing bicyclic amines like TC-1698 and TC-1709, which exhibit nanomolar affinity for the α4β2 nAChR subtype .

Eigenschaften

Molekularformel |

C9H12BrN |

|---|---|

Molekulargewicht |

214.10 g/mol |

IUPAC-Name |

2-(bromomethyl)-5-propan-2-ylpyridine |

InChI |

InChI=1S/C9H12BrN/c1-7(2)8-3-4-9(5-10)11-6-8/h3-4,6-7H,5H2,1-2H3 |

InChI-Schlüssel |

CDHZKIKMOPZWDM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CN=C(C=C1)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-isopropylpyridine typically involves the bromination of 5-isopropylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane or acetone under reflux conditions .

Industrial Production Methods

Industrial production of 2-(Bromomethyl)-5-isopropylpyridine may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-5-isopropylpyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Pyridine N-oxides.

Reduction: Methyl-substituted pyridines.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-5-isopropylpyridine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science:

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-5-isopropylpyridine depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. Pyridine-Based Bromomethyl Derivatives

- Key Differences: Substituent Effects: The isopropyl group in 2-(Bromomethyl)-5-isopropylpyridine introduces steric bulk and lipophilicity compared to the smaller, electron-withdrawing fluoro-cyano groups in the fluorobenzonitrile analogs. This impacts solubility and reactivity in alkylation reactions . Reactivity: Bromomethylpyridines are more reactive toward nucleophilic substitution than fluorobenzonitriles due to the weaker C-Br bond compared to C-F .

2.2. Bromomethyl-Substituted Heterocycles

- Key Differences: Ring Systems: Pyridine derivatives (e.g., 2-(Bromomethyl)-5-isopropylpyridine) are more electron-deficient than pyrazolones or pyrimidines, favoring electrophilic aromatic substitution over nucleophilic attacks .

2.3. Halogenated Alkylpyridines

- Key Differences: Reactivity: The bromomethyl group in 2-(Bromomethyl)-5-isopropylpyridine enables direct alkylation, whereas non-methylated halopyridines (e.g., 2-Bromo-5-isopropylpyridine) require metal-catalyzed cross-coupling for functionalization . Synthetic Utility: Bromomethyl derivatives are preferred for constructing bicyclic amines (e.g., TC-1698) due to their ability to form carbon-nitrogen bonds without additional catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.